molecular formula C23H20N6O B611166 TAS6417 CAS No. 1661854-97-2

TAS6417

Cat. No.: B611166
CAS No.: 1661854-97-2
M. Wt: 396.4 g/mol
InChI Key: MKCYPWYURWOKST-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

TAS6417, also known as Zipalertinib, is a novel EGFR inhibitor . The primary target of this compound is the EGFR gene . This gene is a key driver of non-small cell lung cancer (NSCLC) and its activating mutations are important targets in cancer therapy . This compound specifically targets EGFR exon 20 insertion mutations while sparing wild-type (WT) EGFR .

Mode of Action

This compound is a covalent mutation-specific EGFR tyrosine kinase inhibitor (TKI) . It is designed to fit into the ATP binding site of the EGFR hinge region . In cell viability assays, this compound has shown to inhibit EGFR with various exon 20 insertion mutations more potently than it inhibited the WT .

Biochemical Pathways

This compound inhibits EGFR phosphorylation and downstream molecules in NSCLC cell lines expressing EGFR exon 20 insertions . This results in caspase activation . The inhibition of EGFR phosphorylation disrupts the downstream signaling pathways, leading to cancer cell growth inhibition and apoptosis .

Pharmacokinetics

It is mentioned that this compound is orally active , suggesting that it is well-absorbed in the body.

Result of Action

The inhibition of EGFR phosphorylation by this compound leads to the activation of caspases, which are involved in the initiation of apoptosis, or programmed cell death . This leads to marked tumor regression in vivo in both a genetically engineered model and in a patient-derived xenograft model . Furthermore, this compound provided a survival benefit with good tolerability in a lung orthotopic implantation mouse model .

Action Environment

The action of this compound is influenced by the presence of specific EGFR mutations. It has been shown to be more effective against EGFR exon 20 insertion mutations compared to wild-type EGFR

Biochemical Analysis

Biochemical Properties

TAS6417 has been found to inhibit EGFR with various exon 20 insertion mutations more potently than it inhibits the wild-type EGFR . It has been shown to inhibit EGFR phosphorylation and downstream molecules in NSCLC cell lines expressing EGFR exon 20 insertions . This inhibition results in caspase activation, which is a key process in programmed cell death or apoptosis .

Cellular Effects

In cell viability assays using Ba/F3 cells engineered to express human EGFR, this compound demonstrated potent inhibitory activity . It has been shown to inhibit cell proliferation and EGFR signaling in NSCLC cell lines harboring EGFR common mutations . Furthermore, this compound led to marked tumor regression in vivo in both a genetically engineered model and in a patient-derived xenograft model .

Molecular Mechanism

This compound is a robust inhibitor against the most common EGFR mutations (exon 19 deletions and L858R) and the most potent against cells harboring EGFR -T790M (first/second-generation TKI resistance mutation) . It also has activity in cells driven by less common EGFR -G719X, L861Q, and S768I mutations . This compound inhibits EGFR phosphorylation, which in turn inhibits downstream molecules, leading to caspase activation .

Temporal Effects in Laboratory Settings

It has been shown that this compound leads to marked tumor regression in vivo in both a genetically engineered model and in a patient-derived xenograft model .

Dosage Effects in Animal Models

It has been shown that this compound leads to marked tumor regression in vivo in both a genetically engineered model and in a patient-derived xenograft model .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zipalertinib involves the creation of a novel pyrrolopyrimidine scaffold, which enhances its selectivity for epidermal growth factor receptor exon 20 insertion mutations . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves multiple steps of organic reactions, including nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production of zipalertinib is likely to involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would include stringent quality control measures to maintain the efficacy and safety of the compound .

Chemical Reactions Analysis

Types of Reactions

Zipalertinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions may yield various substituted pyrrolopyrimidine derivatives .

Properties

IUPAC Name

N-[(8S)-4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O/c1-3-18(30)28-16-8-13(2)21-19(15-9-14-6-4-5-7-17(14)25-10-15)20-22(24)26-12-27-23(20)29(21)11-16/h3-10,12,16H,1,11H2,2H3,(H,28,30)(H2,24,26,27)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCYPWYURWOKST-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H](CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1661854-97-2
Record name Zipalertinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1661854972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZIPALERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4YMU8TW9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TAS6417
Reactant of Route 2
Reactant of Route 2
TAS6417
Reactant of Route 3
TAS6417
Reactant of Route 4
TAS6417
Reactant of Route 5
Reactant of Route 5
TAS6417
Reactant of Route 6
TAS6417

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.